N(6)-Aminohexyladenosine triphosphate
Description
Contextualizing Modified Adenosine (B11128) Triphosphates as Biochemical Tools
The strategic chemical modification of natural nucleotides has been a pivotal development in the field of biochemistry, providing researchers with an expansive toolkit to probe and manipulate complex biological systems. nih.govnih.gov Natural nucleotides, while central to life, possess a limited chemical repertoire. Modified adenosine triphosphates, in particular, have been instrumental in advancing our understanding of a vast number of cellular processes that are dependent on ATP. semanticscholar.orgnih.gov These synthetic analogs can be designed to act as:
Probes for Enzyme Active Sites: By incorporating reporter groups, modified ATPs can be used to label and identify ATP-binding proteins.
Inhibitors of Enzyme Activity: Specific modifications can turn an ATP analog into a potent and selective inhibitor of a target enzyme, which is invaluable for studying its function.
Substrates for Specific Enzymes: In some cases, modified ATPs can be incorporated into DNA or RNA by polymerases, allowing for the introduction of specific functionalities into nucleic acids. nih.gov
Tools for Affinity Chromatography: Immobilized ATP analogs are widely used to purify ATP-binding proteins from complex biological mixtures.
The utility of a modified ATP analog is largely dependent on the nature and position of the chemical modification. Alterations can be made to the triphosphate chain, the ribose sugar, or the purine (B94841) base. Each type of modification offers distinct advantages for specific applications.
Rationale for N(6)-Aminohexyl Modification in Nucleotide Derivatives
The rationale for the N(6)-aminohexyl modification can be further broken down into two key components:
The N(6) Position: This position is often not directly involved in the critical hydrogen bonding interactions required for catalysis in many enzymes. This contrasts with other positions on the adenine (B156593) ring, such as N1 and N7, which are frequently involved in crucial interactions with the enzyme. Modification at the N(6) position, therefore, often preserves the ability of the analog to be recognized and bound by the target enzyme. A notable application of this principle is in the generation of "analog-sensitive" kinases, where a bulky group is introduced at the N(6) position of an ATP analog, and the target kinase is mutated to create a larger binding pocket that can accommodate the modified nucleotide, while wild-type kinases cannot. researchgate.net
The Hexyl Spacer Arm: The six-carbon (hexyl) chain acts as a flexible spacer, projecting the terminal primary amine away from the nucleotide core. This separation is crucial as it allows for the attachment of bulky reporter groups, such as fluorophores or biotin (B1667282), without causing steric hindrance that might prevent the nucleotide from binding to the enzyme's active site. The primary amine at the terminus of this spacer is a versatile chemical handle that can be easily coupled to a wide variety of molecules using standard bioconjugation chemistries.
Historical Development and Significance in Molecular Biology
The development of N(6)-aminohexyladenosine triphosphate is rooted in the pioneering work on affinity chromatography in the early 1970s. In 1974, Trayer and colleagues described the synthesis of a series of adenosine nucleotide derivatives designed for immobilization on a solid support to purify ATP-binding proteins. nih.govjenabioscience.com Their work included the preparation of N(6)-(6-aminohexyl)-AMP from which the corresponding di- and triphosphate derivatives could be synthesized. jenabioscience.com This was a significant advancement, as it provided a means to systematically purify and study enzymes that utilize adenosine nucleotides.
The synthesis of N(6)-(6-aminohexyl)-adenosine 5'-monophosphate, the precursor to the triphosphate form, was also detailed in 1974 by Guilford and colleagues for its application as a general ligand in biospecific affinity chromatography. nih.gov These early studies laid the groundwork for the widespread use of N(6)-AHA-ATP and its derivatives in molecular biology.
The significance of this compound has grown considerably over the decades. Initially developed as a tool for protein purification, its applications have expanded to include:
Fluorescent Labeling: The terminal amine of N(6)-AHA-ATP can be readily coupled to fluorescent dyes, creating probes to study enzyme kinetics and for use in high-throughput screening assays.
Biotinylation: Attachment of biotin allows for the non-radioactive detection and purification of ATP-binding proteins and their interacting partners.
Cross-linking Studies: The amino group can be used to attach photo-reactive cross-linking agents to map the ATP-binding sites of proteins.
Drug Discovery: The development of N(6)-modified ATP analogs has been instrumental in the design of selective kinase inhibitors.
The enduring legacy of N(6)-AHA-ATP is its adaptability. The fundamental design of a functionalized ATP analog with a flexible linker arm has proven to be a robust and powerful concept that continues to be exploited in modern biochemical research.
Detailed Research Findings
While this compound is widely used as a tool for affinity-based applications and as a precursor for synthesizing labeled ATP analogs, detailed kinetic data for its direct enzymatic incorporation into nucleic acids by polymerases is not extensively documented in publicly available literature. However, the substrate efficiency of structurally related N(6)-modified dATP analogs has been investigated. For instance, studies on 1,N(6)-ethenodeoxyadenosine, which also features a modification at the N(6) position, have shown that human DNA polymerase η can bypass this lesion, albeit with reduced fidelity. researchgate.netjenabioscience.com The polymerase preferentially incorporates purines (dATP and dGTP) opposite the modified base. researchgate.netjenabioscience.com This indicates that modifications at the N(6) position can be accommodated by the active site of some polymerases, although often with altered kinetics and fidelity compared to the natural nucleotide.
The primary utility of N(6)-AHA-ATP in research is not as a direct substrate for polymerases in sequencing or PCR, but rather as a modifiable scaffold. The terminal amine allows for the attachment of a wide variety of functional moieties.
Table 1: Properties of this compound and its Derivatives
| Derivative | Molecular Formula (Free Acid) | Molecular Weight (Free Acid) | Common Application |
| N(6)-(6-Aminohexyl)-ATP | C₁₆H₂₉N₆O₁₃P₃ | 606.36 g/mol | Ligand for affinity chromatography, precursor for labeling |
| N(6)-(6-Aminohexyl)-ATP-Cy3 | C₄₁H₅₅N₈O₁₈P₃S₂ | 1069.00 g/mol | Fluorescent probe for enzyme assays, imaging |
| N(6)-(6-Aminohexyl)-ATP-Cy5 | C₄₉H₆₇N₈O₂₀P₃S₂ | 1245.15 g/mol | Fluorescent probe for far-red imaging |
| N(6)-(6-Aminohexyl)-ATP-Biotin | C₂₆H₄₃N₈O₁₅P₃S | 852.67 g/mol | Affinity labeling and purification |
Table 2: Examples of Research Applications for N(6)-AHA-ATP Derivatives
| Application | Specific Derivative Used | Finding | Reference |
| Kinase Inhibition Studies | N(6)-substituted ATP analogs | Development of analog-sensitive kinases for specific substrate identification. | researchgate.net |
| Affinity Chromatography | N(6)-(6-Aminohexyl)-ADP immobilized on Sepharose | Partial purification of rat liver glucokinase. | jenabioscience.com |
| RNA Labeling | Amine-modified nucleotides | Covalent attachment of reporter groups to RNA for detection and analysis. | nih.gov |
| Study of Motor Proteins | Fluorescently labeled N(6)-AHA-ATP | Simultaneous observation of chemical and mechanical events of myosin V. |
Structure
3D Structure
Properties
CAS No. |
53602-93-0 |
|---|---|
Molecular Formula |
C16H29N6O13P3 |
Molecular Weight |
606.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H29N6O13P3/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(24)12(23)10(33-16)7-32-37(28,29)35-38(30,31)34-36(25,26)27/h8-10,12-13,16,23-24H,1-7,17H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
OTYCIBMYFBOSMG-XNIJJKJLSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN |
Synonyms |
AH-ATP N(6)-aminohexyl-adenosine triphosphate N(6)-aminohexyl-ATP N(6)-aminohexyladenosine triphosphate |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N 6 Aminohexyladenosine Triphosphate
Chemical Synthesis Pathways for N(6)-Aminohexyladenosine Triphosphate and its Precursors
The chemical synthesis of this compound is a multi-step process that typically begins with a precursor nucleoside, such as inosine or 6-chloropurine riboside. A common strategy involves the displacement of a leaving group at the C6 position of the purine (B94841) ring with 1,6-diaminohexane.
A representative pathway can be summarized as follows:
Preparation of the N(6)-substituted adenosine (B11128) precursor: Starting with 2′,3′,5′-O-triacetylinosine, the 6-oxo group is converted to a better leaving group. Alternatively, 6-chloropurine riboside can be used directly.
Nucleophilic Substitution: The precursor is reacted with a protected form of 1,6-diaminohexane, such as N-trifluoroacetyl-1,6-diaminohexane. The protecting group prevents side reactions at the second amine. This reaction yields the protected N(6)-substituted adenosine derivative.
Deprotection: The acetyl protecting groups on the ribose sugar and the trifluoroacetyl group on the aminohexyl linker are removed under basic conditions (e.g., aqueous ammonia) to yield N(6)-aminohexyladenosine.
Triphosphorylation: The final and critical step is the conversion of the N(6)-aminohexyladenosine nucleoside into its 5'-triphosphate form. This is typically achieved using a phosphorylating agent like phosphorus oxychloride (POCl₃) in an organic solvent, followed by reaction with pyrophosphate. This process, often referred to as the Yoshikawa procedure or a variation thereof, must be carefully controlled to ensure selective phosphorylation at the 5'-hydroxyl position.
The synthesis of related 2-substituted adenosine triphosphate derivatives follows a similar logic, where modifications are introduced to the purine ring before the final triphosphorylation step nih.gov.
Table 1: Overview of a General Chemical Synthesis Pathway
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | 6-Chloropurine riboside | N-trifluoroacetyl-1,6-diaminohexane | Protected N(6)-(6-aminohexyl)adenosine |
| 2 | Protected N(6)-(6-aminohexyl)adenosine | Aqueous Ammonia | N(6)-Aminohexyladenosine |
| 3 | N(6)-Aminohexyladenosine | Phosphorus oxychloride, Pyrophosphate | This compound |
Enzymatic Approaches for this compound Preparation
Enzymatic methods offer a powerful alternative to chemical synthesis, often providing higher yields and greater specificity under milder reaction conditions mdpi.com. These approaches typically utilize a cascade of enzymes to phosphorylate the precursor nucleoside, N(6)-aminohexyladenosine, to its triphosphate form.
The general enzymatic pathway involves sequential phosphorylation:
Monophosphorylation: A nucleoside kinase (NK) catalyzes the transfer of a phosphate (B84403) group from a donor like adenosine triphosphate (ATP) to the 5'-hydroxyl group of N(6)-aminohexyladenosine, producing N(6)-aminohexyladenosine monophosphate (AMP-C6-NH₂).
Diphosphorylation: A nucleoside monophosphate kinase (NMPK) then converts the monophosphate into the diphosphate (B83284) form (ADP-C6-NH₂).
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the target molecule, this compound (ATP-C6-NH₂).
To make the process more cost-effective, ATP regeneration systems are often coupled to the reaction, which continuously replenish the phosphate donor mdpi.com. "One-pot" syntheses, where all enzymes are combined in a single reaction vessel, are particularly efficient mdpi.com. Enzymes like deoxynucleoside kinase (dNK) from Drosophila melanogaster have been shown to be effective for the initial phosphorylation step of modified nucleosides mdpi.com. Polyphosphate kinases (PPKs) are also gaining importance as they can use inexpensive polyphosphate as the phosphate donor for converting NMPs to NTPs mdpi.com.
Covalent Linkage Strategies for Reporter Molecules and Solid Supports
The terminal primary amine on the hexyl linker of this compound is the key functional group for derivatization. Its nucleophilic nature allows for straightforward covalent coupling to a wide array of molecules.
Biotinylation is a common strategy used to label nucleic acids for detection and purification. The primary amine of this compound reacts readily with an activated form of biotin (B1667282), most commonly biotin-N-hydroxysuccinimide (Biotin-NHS) ester. The NHS ester is an excellent leaving group, facilitating the formation of a stable amide bond between the biotin molecule and the aminohexyl linker.
The resulting Biotin-N(6)-Aminohexyl-ATP can be incorporated into RNA by enzymes like poly(A) polymerase jenabioscience.com. Once incorporated, the biotin moiety serves as a high-affinity tag for avidin or streptavidin proteins, which can be conjugated to fluorophores, enzymes (like horseradish peroxidase), or solid supports for subsequent detection or affinity capture. This method offers a non-radioactive and highly sensitive alternative for nucleic acid analysis nih.gov.
The primary amine of this compound is an ideal target for labeling with a vast portfolio of fluorescent dyes. Amine-reactive versions of these dyes, typically activated as NHS esters or isothiocyanates, are used to form stable covalent bonds.
NHS Esters: Dyes activated with N-hydroxysuccinimide react with the amine to form a stable amide linkage.
Isothiocyanates: Dyes with an isothiocyanate group react with the amine to form a thiourea linkage.
This strategy has been used to create a wide range of fluorescent ATP analogs. A variety of fluorophores can be attached, each with distinct spectral properties, allowing for multiplexed experiments. Common dye families used for this purpose include ATTO, cyanine dyes (CyDye), and MANT (2′-(or-3′)-O-(N-Methylanthraniloyl)). For example, a fluorescent derivative of a related dideoxyadenosine triphosphate analog was successfully synthesized by labeling the aliphatic amino group with a custom dye, demonstrating the feasibility of this approach for creating tools for DNA detection .
Table 2: Examples of Amine-Reactive Dyes for Labeling this compound
| Dye Family | Reactive Group | Resulting Linkage | Common Application |
| ATTO Dyes | NHS Ester | Amide | Fluorescence Microscopy, Flow Cytometry |
| CyDyes (e.g., Cy3, Cy5) | NHS Ester | Amide | Microarrays, FRET |
| MANT | Isothiocyanate | Thiourea | Enzyme Kinetics, Fluorescence Polarization |
| Fluorescein (FITC) | Isothiocyanate | Thiourea | Immunohistochemistry, Flow Cytometry |
| Rhodamine (TRITC) | Isothiocyanate | Thiourea | Fluorescence Microscopy |
The dinitrophenyl (DNP) group is a small molecule hapten that can be recognized with high specificity by anti-DNP antibodies. This allows for immunological detection methods, such as ELISA or Western blotting, to be applied to nucleic acids.
The DNP group is typically conjugated to the primary amine of the hexyl linker through a reaction with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. The nucleophilic amine displaces the fluorine atom on the dinitrobenzene ring, forming a stable C-N bond. While some studies have synthesized DNP-ATP derivatives at the C8 position, the same chemical principle applies to the N(6) position, where the aminohexyl linker reacts with FDNB nih.govnih.gov. The resulting DNP-labeled ATP can be incorporated into DNA or RNA and subsequently detected using an anti-DNP antibody conjugated to an enzyme or fluorophore nih.govnih.gov.
The ability to immobilize ATP analogs onto solid supports is essential for applications like affinity chromatography to purify ATP-binding proteins. This compound is well-suited for this purpose.
The process involves two main steps:
Activation of the Matrix: The chromatographic matrix, typically an agarose-based resin like Sepharose, must first be activated to introduce a reactive group. A common method uses epichlorohydrin under alkaline conditions, which introduces reactive epoxy groups onto the Sepharose backbone nih.gov. Other activators like cyanogen bromide (CNBr) can also be used.
Covalent Coupling: The activated matrix is then incubated with this compound. The primary amine of the hexyl linker attacks the epoxy ring (or other reactive group), forming a stable covalent bond and permanently tethering the nucleotide to the support nih.gov.
The resulting ATP-Sepharose resin can be packed into a column and used to selectively capture and purify proteins that have a binding site for ATP.
Methodological Applications in Biochemical and Molecular Biology Research
Affinity Chromatography for Protein and Enzyme Purification
Affinity chromatography is a powerful purification technique that separates molecules based on a highly specific and reversible binding interaction between a target molecule and a ligand immobilized on a chromatographic matrix. unc.edu This method offers high selectivity and resolution, often achieving purification in a single step. unc.edu The use of N(6)-Aminohexyladenosine triphosphate as a ligand is particularly effective for isolating proteins that recognize and bind adenosine (B11128) triphosphate (ATP) or related nucleotide cofactors.
The effectiveness of this compound as an affinity ligand stems from its structural mimicry of ATP, allowing it to be recognized by the active sites of ATP-dependent proteins. The ligand is typically synthesized by coupling diaminohexane to the N6 position of the purine (B94841) ring of adenosine monophosphate (AMP) or ATP. sigmaaldrich.com This derivatized nucleotide is then covalently attached to a solid support matrix, such as Sepharose or agarose (B213101) beads, via the terminal amino group of the hexyl spacer arm. sigmaaldrich.comhuji.ac.il
This specific mode of immobilization offers several advantages:
Stability: The alkyl linkage to the N6 amino group creates a stable product. sigmaaldrich.com
Conformational Acceptability: The spacer arm positions the nucleotide away from the matrix backbone, minimizing steric hindrance and making it accessible to the binding sites of target enzymes. This conformation is generally well-accepted by most enzymes that require 5' AMP or other adenine (B156593) nucleotide cofactors. sigmaaldrich.com
Specificity: The adenine base, ribose, and phosphate (B84403) groups remain available for specific interactions with the nucleotide-binding pocket of the target protein, ensuring high selectivity. huji.ac.il
The interaction is based on the principle of biorecognition, where the immobilized ATP analog acts as a "bait" for any protein with a suitable binding domain. unc.edu Crude cell lysates or other complex biological mixtures are passed through the column, and only proteins with affinity for the immobilized ligand are retained, while unbound materials are washed away. huji.ac.il
This compound-based affinity chromatography is widely employed for the purification of various ATP-binding proteins, most notably ATP-dependent enzymes and kinases. sigmaaldrich.comhuji.ac.il Kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, and other ATPases inherently possess a high affinity for ATP, making them ideal candidates for this purification method. sigmaaldrich.com
For example, this technique has been successfully used in the purification of:
Hexokinases: These enzymes, which phosphorylate glucose, can be effectively purified using affinity matrices with N-aminoacylglucosamine derivatives, showcasing the power of ligand-specific binding. nih.gov
ATP-dependent DNases: An ATP-dependent deoxyribonuclease from Thermus thermophilus was purified using a multi-step process that included ATP-agarose affinity chromatography as a key final step. nih.gov
Mitogen-activated protein kinases (MAPKs): While more complex tandem affinity purification (TAP) methods are sometimes used for kinase complexes, the fundamental principle of affinity capture remains central. nih.gov
The strong interaction between ATP-dependent kinases and immobilized ATP analogs allows for efficient capture and subsequent elution, yielding highly purified enzyme preparations. sigmaaldrich.com
The application of this compound and its analogs extends beyond kinases to a broader class of nucleotide-binding proteins, including dehydrogenases. Many dehydrogenases utilize the cofactors NAD+ (nicotinamide adenine dinucleotide) or NADP+, which contain an adenosine moiety. Consequently, these enzymes can also bind to immobilized ATP analogs, although often with a lower affinity than their primary cofactor.
This "general ligand" approach has proven effective for purifying a variety of dehydrogenases. nih.gov For instance, lactate (B86563) dehydrogenase from dogfish muscle and glucose 6-phosphate dehydrogenase from hemolysates have been extensively purified using Sepharose-bound N6-(6-aminohexyl)-AMP. nih.gov The binding is strong enough to capture the enzymes from crude extracts, demonstrating the utility of these affinity agents. nih.gov Other dehydrogenases, such as alcohol dehydrogenase and L-glutamic dehydrogenase, have also shown activity with related N6-modified NAD derivatives, indicating that the N6 position is often accessible and suitable for immobilization without abolishing enzyme interaction. nih.gov
The table below summarizes examples of enzymes purified using affinity chromatography with immobilized adenine nucleotide analogs.
| Enzyme Class | Specific Enzyme Example | Source | Elution Method |
| Kinase | Hexokinase Type I | Rat Kidney | Competitive elution |
| Kinase | Hexokinase Type II | Rat Muscle | Competitive elution |
| DNase | ATP-dependent DNase | Thermus thermophilus | KCl gradient |
| Dehydrogenase | Lactate Dehydrogenase | Dogfish Muscle | NAD+ adducts / Cofactor gradient |
| Dehydrogenase | Glucose 6-phosphate Dehydrogenase | Human Hemolysate | Cofactor gradient |
This table is generated based on findings from sources nih.govnih.govnih.gov.
Once the target protein is bound to the affinity matrix, the next critical step is elution—releasing the protein in a pure and active form. thermofisher.com The elution conditions must be carefully optimized to disrupt the specific interaction between the ligand and the protein without causing irreversible denaturation. gbiosciences.com
Common elution strategies include:
pH Changes: Altering the pH of the buffer can change the ionization state of amino acid residues in the protein's binding site or of the ligand itself, thereby reducing binding affinity. A common method is to lower the pH using a buffer like 0.1 M glycine-HCl. thermofisher.comgbiosciences.com
Increased Ionic Strength: A gradient of increasing salt concentration (e.g., KCl or NaCl) can weaken electrostatic interactions involved in binding. For instance, an ATP-dependent DNase was eluted from an ATP-agarose column using a KCl gradient, with different enzyme isoforms eluting at distinct salt concentrations. nih.gov
Competitive Elution: A high concentration of a competing soluble ligand is added to the elution buffer. This free ligand competes with the immobilized ligand for the protein's binding site, causing the protein to be released from the matrix. For dehydrogenases, specific elution can be achieved using gradients of the natural cofactors NAD+ or NADP+. nih.gov This method is often very gentle and highly specific.
Using a gradient elution, where the concentration of the eluting agent is gradually changed, is a common strategy during the optimization phase to determine the precise conditions needed for maximal recovery and purity. unc.eduresearchgate.net
Probing Enzyme-Substrate Interactions and Reaction Mechanisms
Beyond purification, nucleotide analogs like this compound serve as valuable tools for investigating the structure and function of enzyme active sites and for elucidating reaction mechanisms.
N(6)-substituted ATP analogs can be used to probe the active sites of enzymes that process nucleotides, such as DNA polymerases and nucleotidyl transferases. These enzymes must accurately select the correct deoxynucleotide triphosphate (dNTP) from a pool of structurally similar molecules. nih.gov By introducing modified substrates, researchers can study the steric and chemical requirements of the enzyme's active site.
Studies have shown that various ATP analogs with substitutions at the 6- or 8-position of the purine ring can act as substrates for certain enzymes. For example, such analogs were found to substitute for ATP in the reaction catalyzed by glutamine synthetase, an enzyme that exhibits nucleotidyl transferase activity. nih.gov The hexylamino group at the N6 position provides a functional handle that can be used for further modification with fluorescent or other reporter groups, allowing for detailed kinetic and structural analyses. nih.gov
While extensive research has focused on C5-modified pyrimidine (B1678525) analogs and non-nucleoside "base mimics" for DNA polymerases, the principle of using modified nucleotides to understand enzyme function is well-established. nih.govnih.gov For instance, non-nucleoside triphosphate analogs have been shown to be incorporated by certain human DNA polymerases, revealing that the base and sugar moieties are not an absolute requirement for catalysis by some family X polymerases. nih.gov Similarly, terminal deoxynucleotidyl transferase, an enzyme that synthesizes DNA without a template, can utilize certain non-nucleoside triphosphate analogs as substrates. nih.gov The use of this compound and related compounds allows researchers to probe the tolerance of these enzymes for modifications on the adenine base, providing insights into the fidelity and mechanism of nucleotide incorporation.
Substrate Analog for RNA Polymerases and Transcription Studies
This compound serves as a valuable analog of adenosine triphosphate (ATP) for investigating the mechanisms of RNA polymerases and the process of transcription. RNA polymerases, the core enzymes responsible for synthesizing RNA from a DNA template, utilize ATP as one of the four essential nucleotide triphosphates. The introduction of a hexyl amine group at the N6 position of the adenine base creates a molecule that can be recognized and incorporated, to varying degrees, by these enzymes. nih.govrjeid.com
The utility of this compound in this context is twofold. Firstly, it acts as a probe to map the active site of RNA polymerase and understand the structural tolerances for substrate binding and catalysis. By comparing the incorporation efficiency of this modified nucleotide to that of natural ATP, researchers can infer how modifications on the Watson-Crick base-pairing face of the adenine ring affect enzyme function. Secondly, the terminal amine group on the hexyl chain provides a reactive handle for attaching reporter molecules, such as fluorophores or biotin (B1667282). When RNA polymerase incorporates this modified ATP into a nascent RNA transcript, the reporter molecule is co-transcriptionally integrated, allowing for the production of labeled RNA.
Studies involving modified nucleotides have revealed that while some modifications can halt transcription, others are readily accepted. For instance, research on 7,8-dihydro-8-oxo-1,N6-ethenoadenine triphosphate (oxo-εATP), another modified adenine nucleotide, showed it could be incorporated by the RNA-dependent RNA polymerase of SARS-CoV-2. nih.gov However, the presence of the modification in the template strand could also completely stop transcription, highlighting the disruptive potential of such changes. nih.govrjeid.com These types of studies are crucial for understanding not only basic transcription mechanisms but also for developing potential antiviral or antibacterial transcription inhibitors. The N6-position is particularly significant as it is a site for natural modifications like N6-methyladenosine (m6A), which itself plays a role in regulating chromatin state and transcription. nih.govscispace.com
Investigating Kinase Activity and Phosphorylation Pathways
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from a high-energy donor molecule, most commonly ATP, to a specific substrate—a process known as phosphorylation. This process is a fundamental mechanism for regulating nearly all aspects of cell life. This compound is employed as a chemical tool to dissect kinase activity and elucidate complex phosphorylation signaling cascades.
As an ATP analog, this compound can bind to the ATP-binding pocket of many kinases. The aminohexyl group at the N6 position allows for the covalent attachment of various tags, including fluorescent dyes, affinity labels (like biotin), or solid supports for chromatography. jenabioscience.comjenabioscience.com This functionalization enables several key applications:
Activity-Based Probes: By attaching a reactive group, the analog can be used to covalently label and identify active kinases in a complex protein mixture.
Affinity Reagents: Immobilizing this compound onto a solid matrix (e.g., agarose beads) creates an affinity resin. This resin can be used to purify kinases and other ATP-binding proteins from cell lysates, a technique known as affinity chromatography.
Fluorescence Resonance Energy Transfer (FRET) Assays: A fluorescently labeled version of the analog can be used in FRET-based assays to monitor kinase activity in real-time.
The study of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are crucial for cell cycle progression, often relies on understanding their interaction with ATP and substrate proteins. nih.govresearchgate.net ATP analogs are instrumental in developing inhibitors for these kinases, some of which are now used as cancer therapeutics. nih.gov By studying how analogs like this compound interact with the kinase active site, researchers can gain insights that inform the design of more specific and potent drugs.
| Application | Description | Example Kinase Family |
| Affinity Purification | The ATP analog is immobilized on a solid support to capture and purify ATP-binding proteins from a complex mixture. | Cyclin-Dependent Kinases (CDKs) |
| Enzyme Inhibition Studies | The analog acts as a competitive inhibitor to study the kinetics and mechanism of kinase inhibition. | Tyrosine Kinases |
| Activity Profiling | A tagged analog is used to label and identify active kinases in a cell lysate, providing a snapshot of the active kinome. | PI3K/AKT/mTOR Pathway Kinases nih.gov |
| Fluorescent Labeling | A fluorescently labeled analog is used to visualize the localization of ATP-binding sites or to develop high-throughput screening assays. | Protein Kinase A (PKA) |
This table provides an interactive overview of how ATP analogs are applied in kinase research.
Analysis of ATP-Dependent Processes in Cell-Free Systems
Cell-free systems are in vitro environments that contain the necessary machinery for biological processes, such as transcription and translation, but lack intact cells. These systems offer a powerful platform for research because they allow for direct access to and manipulation of the reaction components, free from the complexity and homeostatic mechanisms of a living cell. nih.gov A vast number of processes studied in these systems, from protein synthesis to enzymatic cascades, are dependent on a continuous supply of ATP for energy. nih.gov
This compound is utilized in cell-free systems to probe the function and specificity of ATP-dependent enzymes. By replacing or competing with natural ATP, it can help determine whether an enzyme's ATP-binding site can accommodate modifications at the N6 position of the adenine ring. This is critical for understanding enzyme-substrate specificity and for engineering enzymes with altered properties.
Furthermore, the aminohexyl linker enables the introduction of specific functionalities into the system. For example, by using a biotinylated this compound, researchers can track the fate of the adenosine moiety in a reaction, identify the proteins that bind it, or capture newly synthesized molecules that have incorporated it. This approach is particularly useful for dissecting complex multi-enzyme pathways where ATP is used by several different components. Recent advancements in cell-free systems focus on creating efficient ATP regeneration systems to sustain long-running reactions, often using low-cost substrates to replenish the ATP pool. nih.govnih.gov Modified ATP analogs can be used to test the substrate fidelity of the kinases involved in these regeneration cycles.
Mechanistic Studies of Enzymes Modifying N6-Positions of Adenine Nucleotides
The N6 position of adenine in nucleotides and nucleic acids is a key site for biological modification, most notably methylation to form N6-methyladenosine (m6A). nih.gov This modification is a critical epigenetic mark that regulates a wide array of biological processes, including gene expression, RNA stability, and protein translation. wesleyan.edu The levels of m6A are dynamically controlled by a set of "writer" enzymes (methyltransferases) that install the mark and "eraser" enzymes (demethylases) that remove it. nih.govwesleyan.edu
This compound is a valuable substrate analog for studying the mechanics of these writer and eraser enzymes. Its structure mimics that of the natural substrate, allowing it to interact with the enzyme's active site. Researchers can use this analog in several ways:
As a competitive inhibitor: To block the active site and study the enzyme's kinetics and binding properties.
As a tool for structural studies: Co-crystallizing the enzyme with the analog can provide a high-resolution snapshot of how the substrate binds, revealing key catalytic residues.
To probe the mechanism: The longer aminohexyl chain, compared to a methyl group, can help delineate the spatial constraints within the active site.
Understanding these enzymes is of significant interest. For instance, m6A modifications have been implicated in the regulation of hematopoiesis and are linked to various diseases, including cancer. wesleyan.eduresearchgate.net By using tools like this compound, scientists can dissect the fundamental mechanisms of these enzymes, paving the way for the development of therapeutic agents that can modulate their activity.
Nucleic Acid Labeling and Modified RNA/DNA Synthesis
Enzymatic Incorporation into RNA Probes for Hybridization
The detection of specific RNA molecules within cells or tissues is frequently accomplished using hybridization techniques, such as in situ hybridization (ISH) or northern blotting. These methods rely on a labeled nucleic acid "probe" that is complementary to the target RNA sequence. This compound is an excellent starting material for creating such labeled RNA probes.
The process involves in vitro transcription, where an RNA polymerase (such as T7, T3, or SP6 polymerase) synthesizes an RNA strand from a DNA template. By including this compound in the reaction mixture along with the other standard NTPs (GTP, CTP, UTP), the polymerase incorporates the modified adenine nucleotide into the growing RNA chain. plos.org The key feature of the incorporated analog is its N6-aminohexyl group, which protrudes from the RNA helix and does not interfere with base pairing. This primary amine serves as a convenient chemical handle for post-transcriptional labeling. A reporter molecule, such as biotin or a fluorescent dye that has been activated (e.g., as an NHS-ester), can be easily and specifically coupled to the amine group.
This two-step method (enzymatic incorporation followed by chemical labeling) offers great flexibility in the choice of label. The resulting highly sensitive probes can generate strong signals in hybridization experiments. nih.gov Research has shown that modified probes can offer superior performance compared to conventional DNA oligonucleotide probes, enabling the detection of even low-abundance RNAs. nih.gov This method is also valuable for studying RNA modifications themselves; for example, polymerases that are sensitive to N6-methyladenosine in a template can be used to identify the location of this important epigenetic mark. nih.gov
Enzymatic Incorporation into DNA for Detection and Analysis
Similar to its use in RNA labeling, the deoxy- form of the analog, N(6)-Aminohexyl-2'-deoxyadenosine triphosphate (N(6)-Aminohexyl-dATP), is used to generate labeled or modified DNA. DNA polymerases can recognize this modified deoxynucleotide and incorporate it into a growing DNA strand during processes like PCR, primer extension, or nick translation. researchgate.netcore.ac.uk
The incorporation of N(6)-Aminohexyl-dATP introduces the reactive primary amine into the DNA molecule. This amine can then be tagged with any amine-reactive dye or hapten, allowing for the production of labeled DNA for various applications, including:
Fluorescence in situ hybridization (FISH): To visualize the location of specific genes or chromosomes.
DNA arrays: For binding to microarrays for gene expression analysis or genotyping.
Non-radioactive sequencing: Where the modified base can be detected by specific antibodies or binding proteins.
The ability of DNA polymerases to incorporate modified bases is a cornerstone of many molecular biology techniques. nih.gov Studies have demonstrated that various polymerases can accept a range of sugar- and base-modified nucleotides as substrates. researchgate.netcore.ac.uk The efficiency of incorporation often depends on the specific polymerase used, and enzymes like Phusion high-fidelity DNA polymerase have been shown to be particularly effective at incorporating modified nucleotides. core.ac.uk This enzymatic approach provides a versatile platform for generating functionalized DNA for a broad spectrum of detection and analysis methods. researchgate.net
| Feature | RNA Labeling | DNA Labeling |
| Precursor | This compound | N(6)-Aminohexyl-2'-deoxyadenosine triphosphate |
| Enzyme | RNA Polymerases (e.g., T7, SP6) | DNA Polymerases (e.g., Taq, Phusion) |
| Process | In Vitro Transcription | PCR, Primer Extension, Nick Translation |
| Product | Labeled RNA Probes | Labeled DNA Probes/Fragments |
| Primary Application | In Situ Hybridization, Northern Blotting | Fluorescence In Situ Hybridization (FISH), Microarrays |
This table provides an interactive comparison of the enzymatic labeling of RNA and DNA using this compound and its deoxy- counterpart.
Biotinylation of RNA and DNA for Detection and Capture
Biotinylation is a powerful technique for labeling and purifying nucleic acids due to the extraordinarily strong and specific interaction between biotin and streptavidin. This compound can be readily modified with biotin, creating N(6)-(biotinyl-ε-aminocaproyl)-adenosine-5'-triphosphate (N6-biotin-ATP). This biotinylated analog serves as a substrate for various enzymes, enabling the site-specific or random incorporation of biotin into RNA and DNA.
One common application is the 3'-end labeling of RNA. nih.govnih.gov Enzymes such as E. coli poly(A) polymerase and Schizosaccharomyces pombe Cid1 can utilize N6-biotin-ATP to add a biotinylated tail to the 3'-terminus of RNA molecules. nih.govnih.gov This method is particularly useful for preparing probes for non-radioactive Northern and Southern blotting, as well as for capturing RNA-protein complexes in pull-down assays. thermofisher.comthermofisher.com The efficiency of incorporation can be influenced by the choice of enzyme and reaction conditions. nih.gov
Table 2: Enzymes for Biotinylation of RNA using N(6)-Biotin-ATP
| Enzyme | Organism of Origin | Type of Labeling |
|---|---|---|
| Poly(A) Polymerase (PAP) | Escherichia coli | 3'-end tailing |
| Cid1 | Schizosaccharomyces pombe | 3'-end tailing |
| T7 RNA Polymerase | Bacteriophage | Co-transcriptional |
This table is interactive. Users can filter by enzyme or labeling type.
Biotinylated DNA can also be generated using N(6)-biotin-dATP in PCR or other DNA synthesis reactions. These biotinylated DNA molecules are instrumental in a wide range of applications, including the isolation of specific DNA sequences, the preparation of single-stranded DNA templates, and in situ hybridization. nih.govgoogle.com The capture of biotinylated nucleic acids is typically achieved by immobilizing them on a solid support coated with streptavidin, such as magnetic beads or microplates, allowing for efficient separation and purification. thermofisher.comthermofisher.com
Investigation of Nucleotide-Binding Proteins and Ligand Recognition
The study of proteins that bind nucleotides like ATP is fundamental to understanding cellular signaling, metabolism, and enzyme catalysis. Modified ATP analogs, including derivatives of this compound, are invaluable tools for probing these interactions.
Elucidating Ligand-Binding Affinities and Specificity
Determining the binding affinity and specificity of a protein for its ligand is crucial for understanding its biological function and for the development of therapeutic inhibitors. This compound and its derivatives can be used in competitive binding assays to determine the affinity of other ligands for an ATP-binding site. In these assays, the modified ATP analog competes with the ligand of interest for binding to the protein. By measuring the concentration of the test ligand required to displace the modified ATP, the binding affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki) can be calculated.
Studies have shown that modifications at the N6-position of adenosine can influence binding affinity to different proteins. For instance, the binding affinities of N6-methyl-ATP have been compared to ATP for various kinases, revealing that some kinases can tolerate this modification while others show reduced affinity. nih.gov This highlights the importance of the N6-position in molecular recognition by certain ATP-binding proteins. nih.gov Such studies provide insights into the structural and chemical determinants of ligand binding and can guide the design of specific inhibitors. nih.gov
Analysis of Conformational Changes in Nucleotide-Binding Domains using Fluorescent Conjugates
Many nucleotide-binding proteins undergo conformational changes upon ligand binding, which are often critical for their function. Fluorescently labeled ATP analogs are powerful tools for monitoring these conformational changes in real-time. When a fluorescent conjugate of this compound binds to a protein, changes in the local environment of the fluorophore can lead to alterations in its fluorescence properties, such as intensity, emission wavelength, or polarization.
For example, fluorescent ATP analogs like 2'(3')-O-(N-Methylanthraniloyl)-ATP (MANT-ATP) and 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) have been widely used to study the kinetics of ATP binding and the subsequent conformational changes in protein kinases. nih.gov The binding of these analogs can be monitored by changes in fluorescence, providing insights into the mechanism of nucleotide binding and enzyme activation. nih.gov Fluorescently labeled N(6)-Aminohexyl-ATP derivatives can be similarly employed to probe conformational dynamics in a wide range of ATP-binding proteins.
Studies of Purinoreceptors and Adenosine Receptors
Purinoreceptors are a class of cell surface receptors that are activated by purine nucleotides and nucleosides, such as ATP and adenosine. These receptors are involved in a wide array of physiological processes. N(6)-substituted adenosine derivatives have been instrumental in the characterization of these receptors, particularly the A1 adenosine receptor.
Research has demonstrated that the length of the alkyl chain at the N6-position significantly impacts the binding affinity to the A1 receptor. nih.gov For instance, N6-substituted adenosine analogs with varying alkyl chain lengths have been synthesized and their binding affinities to the A1 receptor determined through competitive binding assays. nih.gov These studies have helped to map the topography of the N6 region of the receptor and have guided the development of selective agonists and antagonists for different purinergic receptor subtypes. The amino group on this compound provides a convenient point for further modification, allowing for the synthesis of a diverse library of ligands to probe the structure and function of these important receptors. nih.gov
Applications in In Vitro Evolution and Modified Nucleic Acid Selection
In vitro evolution, or Systematic Evolution of Ligands by Exponential Enrichment (SELEX), is a powerful technique used to isolate nucleic acid molecules (aptamers) with high affinity and specificity for a given target from a large, random library. nih.govnih.gov The incorporation of modified nucleotides, such as this compound, into the SELEX process can expand the chemical diversity of the nucleic acid library, leading to the selection of aptamers with novel properties.
The modified nucleotides can introduce new functional groups that can participate in binding interactions with the target molecule, potentially leading to higher affinity or specificity than can be achieved with natural nucleotides alone. For example, the amino group of this compound can act as a hydrogen bond donor or can be used for post-selection modification to introduce other functionalities.
For this approach to be successful, the modified nucleotide must be a substrate for the polymerases used in the amplification steps of the SELEX process. It has been shown that T7 RNA polymerase can accept this compound as a substrate for transcription, allowing for the generation of RNA libraries containing this modification. The resulting modified aptamers can exhibit enhanced stability, improved binding characteristics, and unique functionalities that are not present in natural nucleic acid sequences.
In Vitro Selection of Ribozymes with Altered Catalytic Properties
Ribozymes are RNA molecules that possess catalytic activity. In vitro selection is a powerful technique used to discover and evolve ribozymes with novel or enhanced functionalities from large, randomized RNA libraries. This process involves iterative rounds of selection and amplification, allowing for the isolation of rare, active sequences. mit.edusemanticscholar.org
While direct evidence for the use of this compound in the in vitro selection of ribozymes is not extensively detailed in the provided search results, the principles of in vitro selection allow for the incorporation of modified nucleotides to explore new catalytic capabilities. The glmS ribozyme, for instance, utilizes glucosamine-6-phosphate (GlcN6P) as a cofactor for self-cleavage, and selection methods have been developed based on this ligand-dependent activity. nih.gov This demonstrates that ribozyme function can be coupled to the presence of specific small molecules. The introduction of modified triphosphates like N6-AHA-ATP into the transcription process of a ribozyme library could potentially lead to the selection of ribozymes that specifically recognize this analog, or that have altered catalytic properties due to its incorporation. The ability of some ribozymes to catalyze side reactions is considered crucial for the evolution of new biochemical activities. researchgate.net
Impact of N6-Modification on Polymerase Fidelity in Directed Evolution
Directed evolution is a powerful laboratory process used to engineer proteins and nucleic acids with desired properties. When applied to DNA polymerases, the goal is often to alter their fidelity—either to increase accuracy or to introduce mutations at a higher rate. The incorporation of modified nucleotides can influence the fidelity of polymerases.
Studies have shown that N6-modified adenosine derivatives can impact the fidelity of both RNA polymerases and reverse transcriptases. For example, N6-methyladenosine has been observed to increase the error rate of reverse transcription, making it more mutagenic than unmodified adenosine. nih.gov This suggests that the presence of a modification at the N6 position of adenosine can be misread by the polymerase, leading to a higher frequency of mutations. In the context of directed evolution, incorporating this compound into a polymerase reaction could be a strategy to intentionally increase the mutation rate, thereby expanding the sequence diversity of the library being evolved. This increased diversity can be beneficial for exploring a wider range of functional variants.
Development and Validation of Enzyme Assays
Enzyme assays are crucial for studying enzyme kinetics, determining inhibitor potency, and screening for new drug candidates. N6-AHA-ATP can serve as a valuable tool in the development and validation of assays for enzymes that utilize ATP, such as ATPases and kinases.
Use as a Reference Standard for ATPase and Kinase Activity Quantification
The accurate quantification of ATPase and kinase activity is essential in many areas of biological research. These enzymes play critical roles in cellular signaling and metabolism. nih.gov N6-AHA-ATP can be used as an analog of ATP in these assays. While not a direct reference standard in the traditional sense of a calibrator, its ability to be recognized by some kinases allows for its use in specialized assay formats. jenabioscience.com For instance, it has been used in chemoproteomic approaches to identify endogenous kinases that can bind to N6-modified ATP derivatives. nih.gov
The development of sensitive and continuous assays is crucial for obtaining accurate kinetic measurements. nih.gov Many commercially available kits for measuring ATPase and kinase activity are endpoint assays, which can be less precise for kinetic studies. nih.gov The use of ATP analogs like N6-AHA-ATP in conjunction with specific detection systems can contribute to the development of more robust and informative enzyme assays.
Methodological Integration into Bioluminescence-Based Assays for ATP Detection
Bioluminescence-based assays are widely used for the detection and quantification of ATP, often as a measure of cell viability. mdpi.comnih.gov These assays typically rely on the luciferin-luciferase reaction, which consumes ATP to produce light. nih.gov The intensity of the bioluminescent signal is directly proportional to the concentration of ATP. mdpi.com
While N6-AHA-ATP itself is not the substrate for luciferase, its structural similarity to ATP allows for its use in the development of novel biosensors. For example, aptamers selected to bind to ATP can be integrated into bioluminescence-based detection platforms. mdpi.comresearchgate.net An ATP aptamer could be used to modulate the luciferase reaction in response to ATP levels. Furthermore, the development of paper-based ATP sensing platforms using freeze-dried luciferase and luciferin (B1168401) demonstrates the ongoing innovation in making these assays more accessible and field-deployable. nih.gov The integration of ATP analogs in the development and validation of such systems can help to ensure the specificity of the assay for ATP.
Comparative Biochemical Analysis with Other Nucleotide Analogs and Modified Nucleosides
Distinctions from Other N6-Modified ATP Derivatives (e.g., N6-Methyl-ATP, Kinetin Triphosphate)
The substitution at the N6 position of the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP) gives rise to a diverse family of analogs with distinct biochemical properties. While N(6)-Aminohexyladenosine triphosphate (N6-AHA-ATP) is characterized by a six-carbon aliphatic chain terminating in an amino group, other derivatives such as N6-Methyl-ATP (m6ATP) and Kinetin triphosphate (KTP) feature smaller or more complex substituents, respectively. These structural differences fundamentally alter their interaction with enzymes and receptors.
N6-Methyl-ATP (m6ATP) , containing a single methyl group at the N6 position, is a naturally occurring modification in some RNAs. wikipedia.orgnih.gov Biochemically, m6ATP can substitute for ATP in various biological processes. It is recognized as a substrate by motor proteins like dynein, kinesin, and myosin, supporting their translocation functions. trilinkbiotech.com Furthermore, m6ATP acts as a potent agonist for P2Y-purinoceptors. trilinkbiotech.comjenabioscience.com It also serves as a substrate for RNA polymerase, allowing for its incorporation into RNA transcripts. trilinkbiotech.com
Kinetin triphosphate (KTP) , or N6-furfuryl-adenosine triphosphate, possesses a bulky furfuryl group at the N6 position. nih.gov This modification has been investigated for its potential to enhance the activity of certain kinases, such as the Parkinson's disease-related kinase PINK1. nih.govnih.govmedchemexpress.com However, the bulky furfuryl group can also create steric hindrance. For instance, wild-type PINK1 is unable to bind KTP effectively due to a steric clash with a "gatekeeper" methionine residue in the ATP-binding site. nih.govbiorxiv.org Only engineered kinases with a mutated gatekeeper residue can efficiently utilize KTP as a phosphate (B84403) donor. nih.govnih.gov In contrast to m6ATP, KTP is not a suitable phosphate donor for GSK3β-mediated phosphorylation, even though it can bind to the kinase. nih.gov
This compound distinguishes itself from m6ATP and KTP primarily through its long, flexible aminohexyl spacer arm. This feature is pivotal for its primary application in affinity-based methodologies, where the terminal amino group allows for covalent attachment to solid supports. While it can act as an agonistic ligand, particularly for the A1 adenosine receptor, its elongated chain makes it a structurally different type of ligand compared to the more compact m6ATP or the sterically demanding KTP. jenabioscience.comjenabioscience.com The hexyl chain positions the adenosine moiety away from the matrix, facilitating specific interactions with binding partners.
| Compound | N6-Substituent | Key Biochemical Distinctions | Primary Applications/Interactions |
|---|---|---|---|
| This compound | - (CH₂)₆ - NH₂ | Long, flexible spacer arm with a reactive terminal amine. | Affinity chromatography, enzyme immobilization, agonistic ligand for A1 adenosine receptors. jenabioscience.comjenabioscience.com |
| N6-Methyl-ATP | - CH₃ | Small, non-reactive group; naturally occurring modification. | Substrate for motor proteins and RNA polymerase; P2Y receptor agonist. trilinkbiotech.comjenabioscience.com |
| Kinetin triphosphate | - CH₂ - Furfuryl | Bulky, sterically demanding group. | Potential allosteric modulator or neo-substrate for specific (often engineered) kinases like PINK1. nih.govnih.govmedchemexpress.com |
Comparison with Modifications at Other Adenosine Positions (e.g., C8-Position)
Modifications to the adenosine scaffold are not limited to the N6-position. The C8-position of the purine (B94841) ring represents another common site for substitution, leading to analogs with distinct steric and electronic properties compared to N6-modified derivatives.
Introducing substituents at the C8-position, such as a bromine atom (8-Bromo-ATP) or a p-chlorophenylthio group, significantly alters the preferred conformation of the nucleoside. These modifications tend to favor the syn conformation around the glycosidic bond, whereas N6-substitutions, like the aminohexyl group, generally allow for the more common anti conformation. This conformational difference can have profound effects on receptor binding and enzyme activity.
Studies comparing the metabolism and transport of N6- and C8-substituted analogs of cyclic AMP (a related adenosine nucleotide) have revealed differential handling by cellular systems. For instance, both N6-dimethyl and C8-substituted (8-bromo, 8-p-chlorophenylthio) analogs of cAMP were found to be metabolized, with the corresponding adenosine analogs accumulating. nih.gov This suggests that enzymes in metabolic pathways can recognize and process adenosine molecules with modifications at either position. However, the rates and products of these metabolic processes can differ based on the position and nature of the substituent.
In the context of enzymatic synthesis of ATP analogs, a promiscuous polyphosphate kinase (EbPPK2) demonstrated tolerance for modifications at both the N6 and C8 positions. nih.gov The enzyme successfully converted N6-methyl-AMP to its triphosphate form with high efficiency. nih.gov Similarly, C8-modified analogs like 8-bromo-AMP and 8-azido-AMP were also well-tolerated substrates. nih.gov Interestingly, the same study noted that N6-aminohexyl-AMP was a poor substrate for this particular kinase, with very low conversion to the di- and triphosphate forms, highlighting that the combination of modification position (N6) and the specific substituent (aminohexyl) is a critical determinant of enzyme recognition. nih.gov
| Modification Position | Typical Substituents | Impact on Conformation (Glycosidic Bond) | Biochemical Implications |
|---|---|---|---|
| N6-Position (e.g., N(6)-Aminohexyl-ATP) | Alkyl, Aryl, Aminoalkyl chains | Generally favors the anti conformation. | Often modulates receptor affinity and selectivity (e.g., adenosine receptors). The substituent extends from the Watson-Crick edge. |
| C8-Position (e.g., 8-Bromo-ATP) | Halogens, Azido, Thioethers | Favors the syn conformation due to steric hindrance. | Can alter substrate specificity for kinases and other enzymes; may confer resistance to degradation by certain phosphodiesterases. |
Impact of Spacer Arm Length and Linker Chemistry on Biochemical Functionality
The six-carbon aminohexyl chain of N(6)-AHA-ATP is not merely a point of attachment but a critical determinant of its biochemical functionality, particularly in its role as a ligand for affinity purification and as a probe for studying protein-nucleotide interactions. The length and chemical nature of this "spacer arm" are crucial for its effectiveness.
The primary function of the spacer arm is to mitigate steric hindrance. When the adenosine moiety is tethered directly to a solid support or a larger molecule, its ability to interact with the binding pocket of a target protein can be severely restricted. The hexyl chain provides sufficient length and flexibility to project the adenosine nucleotide away from the support matrix, making it more accessible to the active site of enzymes or the binding domain of receptors. This principle is fundamental to the success of affinity chromatography using immobilized N(6)-AHA-ATP for the purification of ATP-binding proteins.
Studies on other N6-substituted adenosine derivatives have underscored the importance of the substituent's length. For example, in a series of N6-cycloalkyl-substituted adenosines acting as agonists for the human A3 adenosine receptor, the size of the cycloalkyl ring influenced efficacy; smaller rings (≤5 carbons) were associated with full agonism, while larger rings (≥6 carbons) resulted in partial agonism. nih.govresearchgate.net While this relates to ring size rather than a linear chain, it illustrates the principle that the dimensions of the N6-substituent are critical for the quality of the interaction with the receptor.
The chemical nature of the linker is equally important. The aliphatic hexyl chain in N(6)-AHA-ATP is relatively inert and flexible, which is advantageous for allowing the adenosine headgroup to adopt an optimal orientation for binding. The terminal primary amine provides a versatile reactive handle for various conjugation chemistries, such as amide bond formation with carboxylated matrices. In more complex applications, such as in bitopic ligands that bind to both an orthosteric and an allosteric site on a receptor, the linker's rigidity, length, and composition are fine-tuned to ensure proper positioning of the two pharmacophores. nih.gov The simple, flexible nature of the aminohexyl group makes N(6)-AHA-ATP an ideal tool for applications where accessibility of the adenosine moiety is the primary concern.
Advanced Spectroscopic and Biophysical Characterization in Research Contexts
Fluorescence Spectroscopy and Förster Resonance Energy Transfer (FRET) Applications
The primary amino group on the hexyl chain of N(6)-AHA-ATP is a convenient site for conjugation with fluorescent dyes. This modification transforms the non-fluorescent ATP analog into a powerful probe for studying biological systems using fluorescence spectroscopy.
One of the most powerful applications of these fluorescently-labeled ATP analogs is in Förster Resonance Energy Transfer (FRET) assays. nih.govnih.gov FRET is a distance-dependent, non-radiative energy transfer process between two fluorophores, a "donor" and an "acceptor". mdpi.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the two dyes, typically in the range of 20-60 Å, making it a "spectroscopic ruler" for measuring molecular distances and conformational changes in proteins and nucleic acids. mdpi.com
In a typical FRET-based enzyme assay, such as those for protein kinases, N(6)-AHA-ATP can be labeled with an acceptor fluorophore. nih.govthermofisher.combmglabtech.com The enzyme's substrate, often a peptide, is labeled with a donor fluorophore. When the kinase transfers the phosphate (B84403) group from the labeled ATP to the substrate, the two fluorophores are brought into close proximity, resulting in a high FRET signal. thermofisher.combmglabtech.com Conversely, assays can be designed where enzymatic activity, such as ATP hydrolysis by an ATPase, leads to the separation of a donor/acceptor pair initially on the same ATP analog, causing a decrease in the FRET signal. nih.gov These homogeneous, time-resolved FRET (TR-FRET) assays are highly sensitive and suitable for high-throughput screening of enzyme inhibitors. nih.govthermofisher.com
The choice of fluorophore is critical, and various dyes are commercially available conjugated to N(6)-AHA-ATP.
Table 1: Spectroscopic Properties of N(6)-AHA-ATP Labeled with Common Fluorophores
| Fluorophore | Excitation Max (λexc) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Reference |
|---|---|---|---|---|
| ATTO-594 | 603 nm | 626 nm | 120,000 L·mol⁻¹·cm⁻¹ | jenabioscience.comjenabioscience.com |
| ATTO-647N | 646 nm | 664 nm | 150,000 L·mol⁻¹·cm⁻¹ | nih.gov |
| 6-JOE | 520 nm | 548 nm | 75,000 L·mol⁻¹·cm⁻¹ | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of molecules like N(6)-AHA-ATP. While detailed NMR studies specifically on this compound are not extensively published, the principles of NMR are routinely applied to confirm the identity and structure of such modified nucleotides. mdpi.com
¹H NMR (Proton NMR) would be used to verify the presence of all proton-containing groups. Specific signals would correspond to the protons on the adenine (B156593) ring, the ribose sugar, and the aliphatic hexyl chain. The integration of these signals would confirm the ratio of these components.
¹³C NMR (Carbon NMR) provides information on the carbon skeleton of the molecule, confirming the presence of the adenine, ribose, and hexyl carbons.
³¹P NMR (Phosphorus NMR) is particularly crucial for analyzing the triphosphate moiety. It would show three distinct phosphorus signals, confirming the presence of the α, β, and γ phosphates and their successful linkage. mdpi.com
¹⁵N NMR can be used to study the nitrogen atoms in the adenine ring, providing direct evidence of substitution at the N6 position. thermofisher.com
Together, these multi-dimensional NMR techniques provide a comprehensive picture of the molecule's covalent structure, confirming that the aminohexyl group is correctly attached at the N6 position and that the rest of the nucleotide, including the critical triphosphate chain, is intact.
Mass Spectrometry for Molecular Characterization in Research
Mass spectrometry (MS) is a fundamental analytical technique for the precise characterization of N(6)-AHA-ATP and its derivatives. It provides an exact measurement of the molecule's mass-to-charge ratio (m/z), which allows for the unambiguous confirmation of its molecular formula and purity. jenabioscience.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach. nih.govyoutube.com LC separates the compound from any impurities or reactants from the synthesis, and the subsequent MS analysis provides the molecular weight. The high accuracy of modern mass spectrometers allows for the determination of the exact mass, which helps to confirm the elemental composition. jenabioscience.com
Tandem MS (MS/MS) involves isolating the molecular ion of N(6)-AHA-ATP and fragmenting it to produce a characteristic pattern of smaller ions. nih.govresearchgate.netnih.gov The analysis of this fragmentation pattern provides detailed structural information. Key fragmentation events would include:
Cleavage of the phosphoanhydride bonds, leading to the loss of phosphate (PO₃⁻) and pyrophosphate (H₂P₂O₇²⁻) groups.
Cleavage of the glycosidic bond, separating the adenine-hexyl moiety from the ribose-triphosphate part.
Fragmentation within the hexyl chain.
This detailed fragmentation analysis confirms the identity and structural integrity of the synthesized molecule. wikipedia.org
Table 2: Molecular Properties of N(6)-Aminohexyladenosine Triphosphate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (Free Acid) | C₁₆H₂₉N₆O₁₃P₃ | jenabioscience.com |
| Molecular Weight (Free Acid) | 606.36 g/mol | jenabioscience.com |
| Exact Mass (Free Acid) | 606.10 g/mol | jenabioscience.com |
| Purity (via HPLC) | ≥ 95% | jenabioscience.com |
Kinetic Analysis of Enzyme-Modified Nucleotide Interactions
N(6)-AHA-ATP and its derivatives are widely used to investigate the kinetics of ATP-dependent enzymes, such as motor proteins and kinases. nih.govnih.govnih.gov Enzyme kinetics studies how enzymes bind their substrates and convert them into products, providing quantitative measures of catalytic efficiency and inhibition. nih.gov
The modification at the N6 position is often well-tolerated by many enzymes, allowing the analog to serve as a functional substrate. nih.gov By measuring the reaction rate at various concentrations of the modified ATP, key kinetic parameters can be determined using the Michaelis-Menten model. nih.gov
Kₘ (Michaelis Constant): Represents the concentration of the ATP analog at which the enzyme reaches half of its maximum velocity. It is an indicator of the binding affinity of the enzyme for this specific substrate. nih.gov
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. nih.gov
kcat/Kₘ (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, reflecting both binding and catalysis.
For example, studies on motor proteins like myosin and kinesin utilize such analogs to dissect the mechanochemical cycle, which couples ATP hydrolysis to force generation. nih.govnih.gov Similarly, in kinase research, N6-substituted ATPs are used to determine the enzyme's ability to utilize modified substrates and to screen for inhibitors. nih.gov The coenzymic activity of related N6-modified ATP analogs has been demonstrated for enzymes like hexokinase and glycerokinase, showing significant, though sometimes reduced, activity compared to natural ATP. youtube.com
Table 3: Example Kinetic Parameters for Enzymes with ATP or its Analogs
| Enzyme | Substrate/Analog | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Human Myosin-6 | ATP | kcat | 0.87 ± 0.01 s⁻¹ | nih.gov |
| Human Myosin-6 | ATP | Kₐₚₚ (Actin) | 0.58 ± 0.07 µM | nih.gov |
| P. falciparum Hexokinase | ATP | Kₘ | 0.83 ± 0.08 mM | |
| Analog-Specific PKCδ | N⁶-(benzyl)-ATP | Kₘ | 21.1 ± 2.0 µM | |
| Analog-Specific PKCδ | N⁶-(benzyl)-ATP | kcat | 1.2 ± 0.03 min⁻¹ |
Future Directions and Emerging Research Avenues for N 6 Aminohexyladenosine Triphosphate
Rational Design of Novel N(6)-Modified ATP Analogs for Specific Research Objectives
The rational design of N(6)-modified ATP analogs is a cornerstone of chemical biology, enabling the creation of molecular probes and regulators with high specificity for their target enzymes, particularly protein kinases. This approach often involves a "chemical-genetics" strategy, where both the enzyme and the ATP analog are co-engineered to create a unique and specific interaction.
A key strategy is the development of analog-sensitive (AS) kinases. nih.govnih.gov In this technique, a bulky "gatekeeper" residue in the ATP-binding pocket of a wild-type kinase is mutated to a smaller amino acid, such as glycine (B1666218) or alanine. nih.gov This mutation creates a new hydrophobic pocket that is not present in wild-type kinases. nih.gov The engineered cavity is located where the N(6) amine of ATP normally resides, allowing it to accommodate ATP analogs with bulky substituents at the N(6) position, such as N(6)-benzyl-ATP or N(6)-phenethyl-ATP. nih.govnih.gov Consequently, the engineered AS kinase can efficiently use these N(6)-modified ATP analogs as phosphate (B84403) donors, while wild-type kinases cannot. nih.govnih.gov This specificity allows researchers to identify the direct substrates of a particular kinase within a complex cellular environment. nih.gov
The design process is iterative, involving both chemical synthesis and protein engineering. Structure-activity relationship (SAR) studies are crucial for optimizing the N(6)-substituent to achieve desired properties. For instance, studies on N(6)-substituted adenosines have shown that the nature of the substituent—whether it is an aliphatic chain, a halophenyl group, or a phenethyl group—can dramatically alter the analog's affinity and selectivity for different adenosine (B11128) receptor subtypes. acs.org This knowledge is transferable to the design of kinase inhibitors, where modifications to the N(6)-substituent can fine-tune the analog's interaction with the engineered binding pocket.
Future rational design efforts will likely focus on creating cell-permeable N(6)-modified ATP analogs, which is currently a limitation for many existing compounds like N(6)-benzyl-ATP. nih.gov Overcoming this barrier would enable more effective in vivo studies. Additionally, the design of "staralog" inhibitors, which are bulkier derivatives of existing inhibitors, and other advanced analogs will continue to refine the precision of kinase pathway investigation. nih.gov
| Design Strategy | Key Modification | Objective | Example Analog(s) | Reference |
|---|---|---|---|---|
| Analog-Sensitive (AS) Kinase Compatibility | Introduction of a bulky hydrophobic group at the N(6) position. | To create analogs that selectively bind to engineered kinases with a "gatekeeper" mutation, enabling specific substrate identification. | N(6)-benzyl-ATP, N(6)-phenethyl-ATP | nih.govnih.gov |
| Affinity Tagging | Incorporation of a thiophosphate group (ATPγS) along with the N(6) modification. | To label and subsequently purify kinase substrates by creating a unique epitope for antibody recognition after alkylation. | N(6)-(benzyl)-ATPγS | nih.govnih.gov |
| Enhanced Cellular Activity Rescue | Modification of the purine (B94841) base to create a cell-permeable nucleobase. | To rescue the activity of hypomorphic AS kinase mutants in living cells. | N(6)-benzylaminopurine (6-BAP) | nih.gov |
| Receptor Subtype Selectivity | Varying N(6)-substituents (aliphatic, aralkyl, cycloalkyl). | To achieve selective binding to different adenosine receptor subtypes (A1 vs. A2). | Various N(6)-substituted adenosines | acs.org |
Integration into High-Throughput Screening Methodologies for Enzyme Inhibitors and Modulators
The search for novel enzyme inhibitors and modulators is a critical component of drug discovery. High-throughput screening (HTS) provides the capacity to test vast libraries of compounds for their effects on a specific biological target. ATP analogs, including N(6)-Aminohexyladenosine triphosphate, are instrumental in developing robust and sensitive HTS assays, particularly for ATP-binding proteins like kinases.
Fluorescence-based assays are a common HTS method. One such technique is the TNP-ATP displacement assay. nih.govnih.gov In this assay, a fluorescent ATP analog like 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) binds to the ATP-binding pocket of the target enzyme, causing a significant increase in its fluorescence. nih.gov When a compound from a screening library successfully displaces TNP-ATP from the binding pocket, the fluorescence signal decreases. This provides a clear and measurable readout for identifying potential inhibitors. nih.gov While effective, a limitation of some fluorescent analogs is their relatively weak binding affinity, which may require high concentrations of the protein and the analog. nih.gov Future development of higher-affinity fluorescent ATP analogs will enhance the sensitivity and cost-effectiveness of these screens. nih.gov
Luminescence-based assays represent another powerful HTS platform. nih.gov These assays often measure the amount of ATP consumed by an enzyme. For example, the Kinase-Glo® assay uses the remaining ATP after a kinase reaction to fuel a luciferase-luciferin reaction, where the resulting luminescence is inversely proportional to the kinase's activity. researchgate.net This "add-and-read" format is simple, robust, and avoids the need for radioactivity or complex washing steps. nih.gov Such assays can be adapted to various 384-well or 1536-well plate formats, making them suitable for large-scale screening campaigns. nih.govnih.gov
The future of HTS will see the development of more sophisticated assays. This includes universal platforms, such as those using lanthanide probes, that can monitor any ATP-generating enzyme in living cells, providing more physiologically relevant data. nih.gov Furthermore, as the demand for more sensitive and robust assays grows, there will be a continued drive to develop improved luciferase-luciferin pairs and novel chemiluminescent probes that can be readily implemented in drug discovery campaigns. nih.govtandfonline.com
| Assay Type | Principle | ATP Analog Used | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Fluorescence Displacement Assay | A fluorescent ATP analog binds to the enzyme, increasing its fluorescence. Inhibitors displace the analog, causing a decrease in signal. | TNP-ATP, MANT-ATP | Directly measures binding competition; suitable for enzymes that do not hydrolyze ATP. | Requires high protein/analog concentrations if binding affinity is weak. | nih.govnih.gov |
| Luminescence-Based ATP Depletion Assay | Measures remaining ATP after an enzymatic reaction. Luminescence from a luciferase reaction is inversely proportional to enzyme activity. | Standard ATP (as substrate) | High sensitivity, broad dynamic range, simple "add-and-read" format, widely applicable to kinases. | Cannot differentiate the source of ATP consumption in a cell lysate. | nih.govresearchgate.net |
| Lanthanide Probe-Based Lifetime Assay | A self-assembled Terbium (Tb3+) complex probe changes its luminescence lifetime in the presence of ATP. | Standard ATP (as product) | Enables monitoring of ATP-generating enzymes in living cells; suitable for HTS. | Requires specialized equipment for lifetime measurements. | nih.gov |
Expansion of Applications in Synthetic Biology and Biotechnology
Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. Modified nucleotides, including derivatives of this compound, are fundamental building blocks in this endeavor, enabling the creation of novel biochemical pathways and expanding the very code of life.
One of the most ambitious goals in synthetic biology is the creation of an artificially expanded genetic information system (AEGIS). nih.gov This involves designing new nucleotide base pairs that can be replicated and transcribed alongside the natural A-T and G-C pairs. nih.gov To make these systems viable within living cells, metabolic pathways must be engineered to synthesize the non-canonical triphosphates from more economical nucleoside precursors. nih.gov Research has shown that polyphosphate kinases can be recruited for such pathways, working in concert with natural diphosphate (B83284) kinases to produce AEGIS triphosphates. nih.gov The development of these synthetic pathways is crucial for creating semi-synthetic organisms with expanded genetic alphabets.
Metabolic engineering is another key area where modified nucleotides are having a significant impact. By redesigning metabolic pathways, scientists can program microbial cell factories to produce valuable compounds like pharmaceuticals and biofuels. acs.org This often involves altering enzyme substrate specificity or introducing novel enzymatic activities. nih.govacs.org For example, a metabolic engineering approach was used to facilitate the labeling of cellular RNA with non-canonical pyrimidine (B1678525) nucleosides by altering the substrate specificity of the enzyme uridine-cytidine kinase 2. nih.govacs.org This allows for the study of RNA dynamics in living cells. The ability to enzymatically synthesize N(6)-modified ATP analogs and incorporate them into metabolic pathways opens up new possibilities for controlling and monitoring cellular metabolism.
Furthermore, the N(6)-aminohexyl linker provides a convenient handle for immobilization. N(6)-[(6-aminohexyl)carbamoyl]-ATP has been successfully coupled to soluble dextran (B179266) and Sepharose to create immobilized coenzymes and affinity adsorbents. capes.gov.br These tools are valuable for enzyme purification and for creating bioreactors where coenzymes can be continuously recycled, improving the efficiency of biotechnological processes. capes.gov.br
| Application Area | Description | Example of Modified Nucleotide Use | Reference |
|---|---|---|---|
| Expanded Genetic Alphabets (AEGIS) | Creating new, independently replicating base pairs to expand the information storage capacity of DNA. | Engineering metabolic pathways with polyphosphate kinases to synthesize non-canonical triphosphates in vivo. | nih.gov |
| Metabolic Engineering for RNA Labeling | Incorporating modified nucleosides into cellular RNA to study RNA trafficking, turnover, and function. | Using engineered uridine-cytidine kinase 2 to incorporate 5-azidomethyl uridine (B1682114) into cellular RNA. | nih.govacs.org |
| Immobilized Coenzymes and Affinity Chromatography | Attaching ATP analogs to solid supports for enzyme purification and use in bioreactors. | Coupling N(6)-[(6-aminohexyl)carbamoyl]-ATP to Sepharose to create affinity adsorbents for separating kinases. | capes.gov.br |
| Enzymatic Labeling of Nucleic Acids | Incorporating modified dNTPs into DNA for non-radioactive detection. | Using DNA polymerase to incorporate 8-(2-4 dinitrophenyl 2-6 aminohexyl) amino-adenosine 5' triphosphate for subsequent antibody-based detection. | nih.gov |
Development of Advanced Probes for Real-Time Biochemical Monitoring
Understanding the spatiotemporal dynamics of ATP and the activity of ATP-dependent enzymes in living cells is crucial for deciphering complex signaling networks. The development of advanced probes based on N(6)-modified ATP analogs is enabling researchers to monitor these processes in real-time with unprecedented resolution.
Activity-based probes (ABPs) are powerful tools for studying enzyme function directly in their native environment. nsf.gov These probes typically consist of three parts: a reactive group or "warhead" that covalently binds to the enzyme's active site, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection. nsf.gov For ATP-dependent enzymes, ABPs can be designed from ATP analogs. For example, ATPγS-based probes with a terminal alkyne group allow for the subsequent attachment of a fluorescent reporter via "click chemistry." nsf.gov This strategy has been used to create a suite of probes to validate kinase inhibitors and determine their kinetic parameters. nsf.gov
Genetically encoded fluorescent biosensors are another major advancement for real-time monitoring. researchgate.net These biosensors are proteins that change their fluorescent properties upon binding to a specific molecule, such as ATP. Many ATP biosensors are based on the epsilon (ε) subunit of bacterial ATP synthase, which undergoes a conformational change upon ATP binding. encyclopedia.pub By fusing this subunit to fluorescent proteins, researchers have created sensors like the ATeam and QUEEN biosensors, which can report changes in ATP concentration. researchgate.netencyclopedia.pub More advanced versions, like the MaLions family of biosensors, have been developed with different colored fluorophores to simultaneously monitor ATP levels in different cellular compartments, such as the cytosol, mitochondria, and nucleus. nih.gov
Future developments in this area will focus on creating probes with improved properties, such as enhanced dynamic range, better signal-to-noise ratios, and red-shifted fluorescence to allow for multiplexed imaging with other biosensors. researchgate.net For instance, novel fluorescently labeled ATP analogs that bear a single dye at the terminal phosphate chain, whose fluorescence is quenched by the adenine (B156593) base until the phosphate is cleaved, offer a direct way to monitor enzyme activity in real-time without the need for coupled enzyme assays. nih.gov Probes like Rh6G-ACFPN have been engineered to be ratiometric and targeted to the mitochondria, allowing for the quantitative detection of mitochondrial ATP fluctuations in living cells. acs.org
| Probe Type | Principle of Operation | Key Features | Example(s) | Reference |
|---|---|---|---|---|
| Activity-Based Probes (ABPs) | An ATP analog with a reactive "warhead" covalently labels the active site of an enzyme. A reporter tag allows for detection. | Allows for direct profiling of enzyme activity in complex proteomes; can be used to validate inhibitors. | ATPγS-propargyl | nsf.gov |
| Genetically Encoded FRET Biosensors | Binding of ATP to a sensor domain (e.g., bacterial ATPase ε-subunit) causes a conformational change, altering the FRET between two fluorescent proteins. | Enables real-time imaging of ATP dynamics in live cells; can be targeted to specific organelles. | ATeam, PercevalHR | researchgate.netresearchgate.net |
| Genetically Encoded Intensiometric Biosensors | ATP binding to the sensor protein causes an increase in the fluorescence intensity of a single fluorophore. | Can be developed in multiple colors for multiplexed imaging of ATP in different organelles. | MaLions | nih.gov |
| Single-Molecule Fluorescent Probes | A fluorophore attached to the terminal phosphate is quenched by the adenine base. Enzymatic cleavage restores fluorescence. | Allows for direct, real-time monitoring of ATP-cleaving enzymes without auxiliary reagents. | Acridone-labeled ATP analogs | nih.gov |
| Mitochondria-Targeted Ratiometric Probes | A synthetic probe with dual recognition sites for ATP is targeted to the mitochondria and exhibits a ratiometric fluorescence change upon binding. | High selectivity for ATP over ADP/AMP; enables quantitative imaging of mitochondrial ATP. | Mito-Rh, Rh6G-ACFPN | acs.orgacs.org |
Computational Modeling and Simulation of this compound Interactions with Biomolecules
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are becoming increasingly vital in the study and design of N(6)-modified ATP analogs. These in silico approaches provide powerful insights into the structural and dynamic basis of protein-ligand interactions, complementing and guiding experimental work.
Molecular docking is used to predict the preferred binding orientation of a ligand, such as an N(6)-modified ATP analog, to its protein target. nih.govnews-medical.net By modeling the interactions between the analog and the amino acid residues in the binding pocket, docking studies can help explain the basis for an analog's specificity and affinity. nih.gov For example, docking studies have been used to show how an N(6)-benzyl group fits into the enlarged pocket of an analog-sensitive kinase, while being sterically hindered in the wild-type enzyme. nih.gov These predictions can guide the rational design of new analogs with improved binding properties.
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering insights that static docking models cannot. nih.govnih.govfrontiersin.org MD simulations can reveal how the binding of an ATP analog affects the protein's conformational dynamics, the stability of key interactions, and the role of water molecules at the binding interface. nih.govfrontiersin.org For instance, MD simulations have been used to understand why N(6)-methyl-ATP can act as a phosphate donor for the kinase GSK3β, while the bulkier N(6)-furfuryl-ATP (KTP) cannot, despite both showing binding affinity. The simulations revealed that the conformation of the KTP-bound kinase was not always active for phosphate transfer. nih.gov
The synergy between computational modeling and experimental validation is a powerful paradigm. Computational screening can prioritize a large library of virtual compounds for synthesis and experimental testing, saving time and resources. nih.gov As computational power and algorithm accuracy continue to improve, these methods will play an even more significant role in developing the next generation of highly specific N(6)-AHA-ATP derivatives for a wide range of research objectives.
| Computational Method | Description | Information Provided | Application in Analog Design | Reference |
|---|---|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's binding site. | Binding mode, binding free energy estimates, identification of key interacting residues. | Guides the design of substituents to optimize fit and affinity; explains specificity of analogs for AS-kinases. | nih.govnews-medical.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a protein-ligand complex over time. | Conformational changes, stability of interactions, role of solvent, dynamic behavior of the complex. | Reveals how analog binding affects protein dynamics and function; helps to understand mechanisms of action beyond simple binding. | nih.govnih.govfrontiersin.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the reactive part of the system (e.g., phosphate transfer) with high-level quantum mechanics and the rest with classical mechanics. | Detailed mechanism of enzymatic reaction, transition states, reaction energy barriers. | Provides a rigorous understanding of how modifications to the ATP analog affect the catalytic step of the reaction. | acs.org |
| Virtual Screening | Uses computational methods, often docking, to screen large libraries of virtual compounds against a target. | Identification of potential hit compounds from large chemical spaces. | Prioritizes compounds for synthesis and experimental HTS, accelerating the discovery of novel inhibitors. | nih.gov |
Table of Compounds
| Compound Name | Abbreviation / Alternative Name |
|---|---|
| This compound | N(6)-AHA-ATP |
| N(6)-benzyl-Adenosine triphosphate | N(6)-benzyl-ATP |
| N(6)-phenethyl-Adenosine triphosphate | N(6)-phenethyl-ATP |
| N(6)-benzylaminopurine | 6-BAP |
| N(6)-(benzyl)-Adenosine-5'-O-(3-thiotriphosphate) | N(6)-(benzyl)-ATPγS |
| 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate | TNP-ATP |
| N-methylanthraniloyl-ATP | MANT-ATP |
| 5-azidomethyl uridine | 5-AmU |
| N(6)-[(6-aminohexyl)carbamoyl]-Adenosine triphosphate | - |
| 8-(2-4 dinitrophenyl 2-6 aminohexyl) amino-adenosine 5' triphosphate | rATP-DNP |
| Adenosine-5'-O-(3-thiotriphosphate) | ATPγS |
| N(6)-methyl-Adenosine triphosphate | N(6)-Me-ATP |
| N(6)-furfuryl-Adenosine triphosphate | Kinetin triphosphate (KTP) |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N(6)-Aminohexyladenosine triphosphate, and how is its purity validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the N(6) position of adenosine triphosphate (ATP) using aminohexylamine derivatives under controlled pH conditions. Post-synthesis purification employs ion-exchange chromatography or reverse-phase HPLC to isolate the product. Characterization is performed via P NMR to confirm triphosphate integrity and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purity assessment often uses analytical HPLC with UV detection at 260 nm, referencing ATP standards .
Q. How is this compound utilized in ATP-dependent enzyme assays?
- Methodological Answer : The compound serves as a modified substrate or competitive inhibitor in kinase or ATPase assays. Researchers monitor enzymatic activity using fluorometric or colorimetric assays (e.g., malachite green for phosphate release). Controls include wild-type ATP to compare kinetic parameters (, ) and assess the impact of the aminohexyl modification on enzyme binding .
Advanced Research Questions
Q. What strategies are effective for conjugating this compound to biomolecules (e.g., proteins, oligonucleotides)?
- Methodological Answer : The aminohexyl side chain enables covalent conjugation via NHS-ester or maleimide chemistry. For example, reaction with sulfo-SMCC (a heterobifunctional crosslinker) facilitates linkage to thiol-containing biomolecules. Conjugation efficiency is quantified using UV-Vis spectroscopy (for dye-labeled derivatives) or gel electrophoresis to detect shifts in molecular weight . Optimization includes pH titration (6.5–7.5) to balance amine reactivity and triphosphate stability .
Q. How should researchers statistically analyze discrepancies in cellular ATP efflux data involving this compound?
- Methodological Answer : For time-series data (e.g., microdialysis measurements), pre-injury baseline values are normalized using ANCOVA to account for inter-subject variability. Post-injury peaks are evaluated via repeated-measures ANOVA with Tukey’s post hoc tests. Outliers due to triphosphate hydrolysis are addressed by spiking samples with apyrase inhibitors and validating ATP levels via luciferase assays .
Q. Does the N(6)-aminohexyl modification alter ATP’s interaction with purinergic receptors or ATP-binding proteins?
- Methodological Answer : Competitive binding assays using S-ATPγS or fluorescently labeled ATP analogues (e.g., BODIPY-ATP) can quantify receptor affinity. Structural insights are gained via molecular docking simulations, focusing on steric clashes caused by the aminohexyl group in the receptor’s binding pocket. Experimental validation includes site-directed mutagenesis of key residues (e.g., Lys/Frechet in P2Y1) to assess binding shifts .
Experimental Design & Data Contradiction Resolution
Q. How can researchers resolve contradictions in cellular uptake efficiency of this compound across different cell lines?
- Methodological Answer : Variability often arises from differences in ectonucleotidase expression. To standardize uptake studies:
- Pre-treat cells with ectonucleotidase inhibitors (e.g., ARL 67156).
- Use radiolabeled H-N(6)-Aminohexyladenosine triphosphate to track intracellular accumulation via scintillation counting.
- Normalize data to cell-surface ATPase activity measured via PiColorLock™ phosphate assay .
Q. What experimental controls are critical when using this compound in live-cell imaging studies?
- Methodological Answer : Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
